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molecular formula C9H9FO2 B8498758 (4-fluoro-3,5-dimethylphenyl) formate

(4-fluoro-3,5-dimethylphenyl) formate

Cat. No. B8498758
M. Wt: 168.16 g/mol
InChI Key: PWOWRZXNMCUAKW-UHFFFAOYSA-N
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Patent
US07879911B2

Procedure details

To a solution of 4-fluoro-3,5-dimethyl-benzaldehyde (1.0 g, 6.4 mmol) in 20 mL DCM was added mCPBA (1.2 g, 7.6 mmol) at 25° C. After being stirred for 20 h at 25° C., the reaction was quenched by the addition of 40 mL of 5% aqueous potassium carbonate. The mixture was extracted DCM (3×30 mL) and the combined DCM layer was washed with brine (2×30 mL). The solution was dried over Na2SO4 before being concentrated under reduced pressure. The crude product was used directly in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5](C=O)=[CH:4][C:3]=1[CH3:11].C1C=C(Cl)C=C([C:19]([O:21]O)=[O:20])C=1>C(Cl)Cl>[F:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([O:21][CH:19]=[O:20])=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After being stirred for 20 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 40 mL of 5% aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted DCM (3×30 mL)
WASH
Type
WASH
Details
the combined DCM layer was washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC1=C(C=C(C=C1C)OC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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